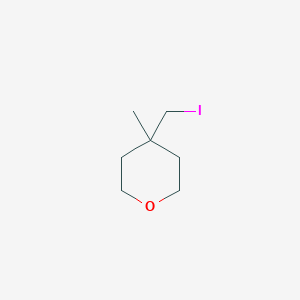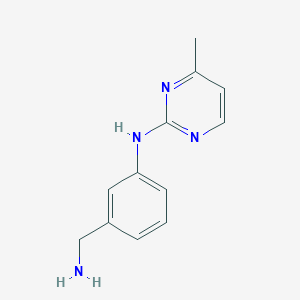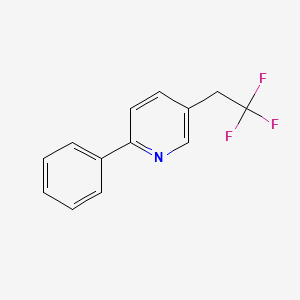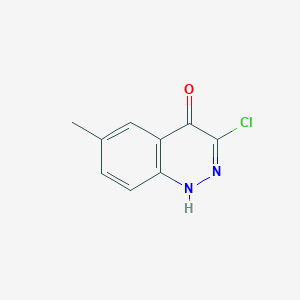
Sodium2-hydroxypentanoatexhydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium2-hydroxypentanoatexhydrate is a chemical compound with potential applications in various fields. This compound is characterized by its unique structure, which includes a sodium ion, a hydroxyl group, and a pentanoate moiety, along with water molecules of hydration. Its properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium2-hydroxypentanoatexhydrate typically involves the reaction of sodium hydroxide with 2-hydroxypentanoic acid in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
NaOH+C5H9O3→NaC5H8O3⋅xH2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials, sodium hydroxide and 2-hydroxypentanoic acid, are mixed in reactors equipped with temperature and pH control systems. The reaction mixture is then subjected to crystallization to obtain the hydrated form of the compound. The crystals are filtered, washed, and dried to yield the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium2-hydroxypentanoatexhydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
Oxidation: Formation of 2-ketopentanoate or 2-formylpentanoate.
Reduction: Formation of 2-hydroxypentanol.
Substitution: Formation of various substituted pentanoates depending on the reagent used.
Aplicaciones Científicas De Investigación
Sodium2-hydroxypentanoatexhydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic properties and potential use in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Sodium2-hydroxypentanoatexhydrate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The hydroxyl and carboxylate groups play a crucial role in its binding affinity and reactivity with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium2-hydroxybutanoate
- Sodium2-hydroxyhexanoate
- Sodium2-hydroxypropanoate
Comparison
Sodium2-hydroxypentanoatexhydrate is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C5H11NaO4 |
|---|---|
Peso molecular |
158.13 g/mol |
Nombre IUPAC |
sodium;2-hydroxypentanoate;hydrate |
InChI |
InChI=1S/C5H10O3.Na.H2O/c1-2-3-4(6)5(7)8;;/h4,6H,2-3H2,1H3,(H,7,8);;1H2/q;+1;/p-1 |
Clave InChI |
QNQSTKDKWIHIRQ-UHFFFAOYSA-M |
SMILES canónico |
CCCC(C(=O)[O-])O.O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


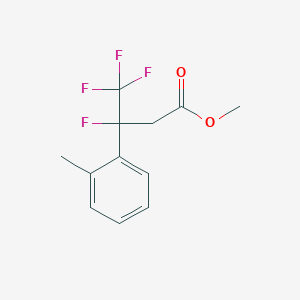
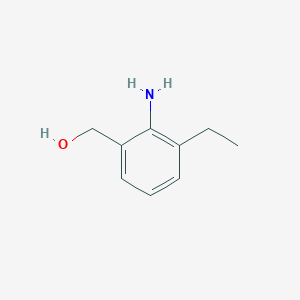
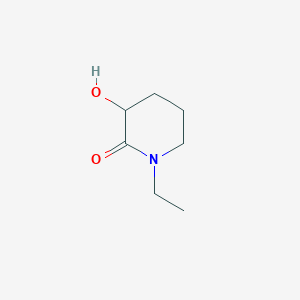
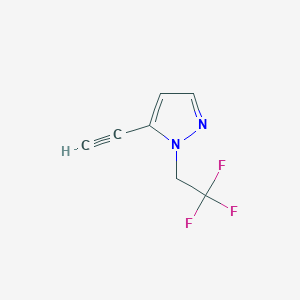


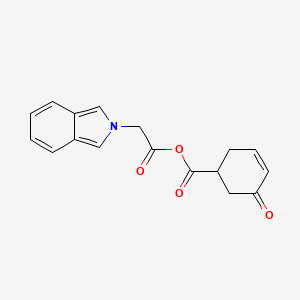
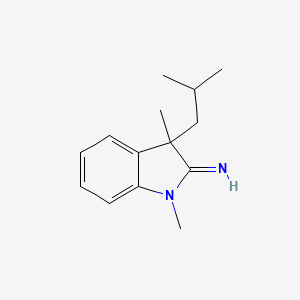
![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)
